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Compound of Interest

Compound Name: C13H14BrN3O4

Cat. No.: B12631142 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The chemical formula C13H14BrN3O4 represents a structural space occupied by a diverse

range of potential bioactive molecules. While a specific compound with this exact formula is not

prominently featured in publicly available research, this analysis focuses on a closely related

and highly significant class of heterocyclic compounds: brominated triazolopyridine derivatives.

Triazolopyridines are a well-established scaffold in medicinal chemistry, with derivatives

showing potent activity against a range of biological targets.[1] This guide provides a

comparative analysis of structural analogs based on the triazolopyridine core, focusing on their

performance as Bromodomain-containing protein 4 (BRD4) inhibitors and adenosine receptor

antagonists, supported by experimental data and detailed protocols.

I. Triazolopyridine Analogs as BRD4 Inhibitors
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader protein that has emerged as

a promising target for cancer therapy.[2] Several triazolopyridine derivatives have been

identified as potent BRD4 inhibitors.[2]

Performance Data
The following table summarizes the in vitro activity of a series of triazolopyridine analogs

against the first bromodomain of BRD4 (BRD4-BD1) and their anti-proliferative activity in the

MV4-11 cancer cell line.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b12631142?utm_src=pdf-interest
https://www.benchchem.com/product/b12631142?utm_src=pdf-body
https://en.wikipedia.org/wiki/Triazolopyridine
https://pubmed.ncbi.nlm.nih.gov/39823809/
https://pubmed.ncbi.nlm.nih.gov/39823809/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12631142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound ID R Group
BRD4-BD1
IC50 (μM)

MV4-11 Cell
IC50 (μM)

Reference

12m 4-fluorophenyl

Not explicitly

stated, but noted

as highly potent

0.02 [2]

(+)-JQ1 (reference)

Not explicitly

stated in this

reference

0.03 [2]

Note: The original research paper highlighted compound 12m as a representative compound

with superior activity to the well-known BRD4 inhibitor, (+)-JQ1. The paper describes a series

of derivatives exhibiting favorable BRD4 inhibitory activity.[2]

Structure-Activity Relationship
Molecular docking studies revealed that these triazolopyridine compounds bind to the acetyl-

lysine binding site of BRD4's first bromodomain (BD1). A key interaction involves the formation

of a hydrogen bond with the amino acid residue Asn140.[2] The potency and selectivity of these

inhibitors are influenced by the nature of the substituent groups on the triazolopyridine core.

Pharmacokinetic Profile
A representative compound from this series, 12m, demonstrated good metabolic stability in

mouse liver microsomes and favorable oral absorption in mice, with an oral bioavailability (F) of

44.8%.[2] Such pharmacokinetic properties are crucial for the development of orally

administered drugs.

II. Triazolopyridine Analogs as Adenosine Receptor
Antagonists
Adenosine receptors, particularly the A1 and A2A subtypes, are G-protein coupled receptors

that have been implicated in various physiological processes and are targets for conditions like

Parkinson's disease.[3][4] Isomeric triazolopyridine derivatives have been synthesized and

evaluated for their ability to inhibit these receptors.
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Performance Data
The table below presents the inhibitory activity (Ki, μM) of isomeric pairs of 8-amino-[2][5]

[6]triazolo[1,5-a]pyridine-6-carboxamides and 5-amino-[2][5][6]triazolo[1,5-a]pyridine-7-

carboxamides against human A1 and A2A adenosine receptors.[3]

Compoun
d

Scaffold
Isomer

R Group
hA1 Ki
(μM)

hA2A Ki
(μM)

Selectivit
y
(hA1/hA2
A)

Referenc
e

Analog A

8-amino-6-

carboxami

de

Phenyl > 10 0.43 > 23 [3]

Analog B

5-amino-7-

carboxami

de

Phenyl 0.48 0.015 0.03 [3]

Analog C

8-amino-6-

carboxami

de

2-Thienyl > 10 0.44 > 22.7 [3]

Analog D

5-amino-7-

carboxami

de

2-Thienyl 0.61 0.012 0.02 [3]

Structure-Activity Relationship
A comparative analysis of these isomeric pairs indicates that the position of the amino and

carboxamide groups on the pyridine ring significantly influences both potency and selectivity.[3]

The 5-amino-7-carboxamide scaffold (Analogs B and D) generally confers higher affinity for the

A2A receptor. The study concluded that the hydrogen-bond donor strength of the free amino

group is a primary determinant for A2A inhibitory activity and selectivity against the A1 receptor.

[3]

Another study on a different series of 7-amino-5-oxo-[2][5][6]triazolo[1,5-a]pyridine-6-

carbonitriles identified compounds with high affinity and selectivity for the hA1 receptor. For
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instance, a compound with a 2-thienyl substituent (4t) showed a Ki of 0.051 μM for the hA1

receptor.[7]

III. Experimental Protocols
BRD4 Inhibition Assay (AlphaScreen)
This assay is designed to measure the inhibition of the interaction between BRD4 and

acetylated histone proteins.[8]

Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA,

pH 7.4). Dilute BRD4 protein, biotinylated histone peptide substrate, and test compounds to

desired concentrations in the assay buffer.

Compound Incubation: In a 384-well microplate, add the test compound solution. Then, add

the BRD4 protein and the biotinylated histone peptide.

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to

allow the components to interact.

Detection: Add streptavidin-coated Donor beads and anti-tag (e.g., anti-GST) Acceptor

beads. Incubate in the dark.

Signal Reading: Read the plate on an AlphaScreen-capable plate reader. The signal

generated is proportional to the extent of the BRD4-histone interaction. A decrease in signal

indicates inhibition by the test compound.

Adenosine Receptor Binding Assay
This protocol is used to determine the binding affinity of test compounds to adenosine

receptors expressed in cell membranes.

Membrane Preparation: Culture cells expressing the human adenosine receptor subtype of

interest (e.g., CHO cells). Harvest the cells and prepare cell membranes by homogenization

and centrifugation.

Binding Reaction: In a reaction tube, add the cell membranes, a radiolabeled ligand specific

for the receptor (e.g., [3H]DPCPX for A1 receptors), and the test compound at various
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concentrations.

Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a set period

(e.g., 60-120 minutes) to reach equilibrium.

Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the

bound from the free radioligand. Wash the filters with ice-cold buffer to remove non-specific

binding.

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the

Cheng-Prusoff equation.

IV. Visualizations
Signaling Pathway of BRD4 Inhibition

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12631142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BRD4 P-TEFb
 activates

Acetylated Lysine
(Histones)

 recruits

RNA Pol II
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Triazolopyridine
Inhibitor
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Assay Steps

Interpretation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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